molecular formula C24H25ClN6OS B611998 N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide CAS No. 1214265-57-2

N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide

Cat. No. B611998
CAS RN: 1214265-57-2
M. Wt: 481.01
InChI Key: KIISCIGBPUVZBF-UHFFFAOYSA-N
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Description

This compound is a member of piperazines . It has a role as a tyrosine kinase inhibitor and an antineoplastic agent . It is also a member of pyrimidines and an organochlorine compound .


Synthesis Analysis

A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The molecular formula of the compound is C24H25ClN6O2 . The crystal structure of the Jak3 Kinase Domain covalently bound to this compound has been reported .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 464.9 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the retrieved literature.

Scientific Research Applications

Mechanism of Action

As a tyrosine kinase inhibitor, this compound likely works by blocking the action of enzymes called tyrosine kinases in cancer cells . These enzymes can be found in some receptors on the surface of cancer cells, where they play a role in cell functions such as cell division and growth .

properties

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIISCIGBPUVZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659652
Record name N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide

CAS RN

1214265-57-2
Record name N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is known about the structure-activity relationship (SAR) of WZ8040 and its analogs?

A2: While the provided abstract doesn't delve into specific SAR data for WZ8040, it highlights that three related pyrimidine compounds (WZ3146, WZ4002, and WZ8040) were identified in the initial screen []. This suggests modifications within the pyrimidine scaffold were explored. The study further emphasizes the importance of the covalent interaction with Cys797 and the favorable interaction with the T790M mutation for potent and selective inhibition. Further research exploring the SAR of this class of compounds would be valuable to optimize potency, selectivity, and pharmacokinetic properties.

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